molecular formula C17H19NO B1590707 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde CAS No. 77147-13-8

4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde

Cat. No. B1590707
CAS RN: 77147-13-8
M. Wt: 253.34 g/mol
InChI Key: JCWHSNMPOWXNFP-UHFFFAOYSA-N
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Description

4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde is an organic compound with the molecular weight of 239.32 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .


Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . For instance, the free radical bromination of alkyl benzenes is a common reaction .


Physical And Chemical Properties Analysis

4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde is a solid substance at room temperature . It has a melting point of 34-35 degrees Celsius .

Safety And Hazards

The safety data sheet for a similar compound, benzylamine, indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

4-[benzyl(ethyl)amino]-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-18(12-15-7-5-4-6-8-15)17-10-9-16(13-19)14(2)11-17/h4-11,13H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWHSNMPOWXNFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505903
Record name 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde

CAS RN

77147-13-8
Record name 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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